molecular formula C9H8ClFO2 B12287156 (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid

(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid

Cat. No.: B12287156
M. Wt: 202.61 g/mol
InChI Key: WKVHDZMINAEEPU-RXMQYKEDSA-N
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Description

®-2-(4-Chloro-2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chloro-2-fluoroacetophenone.

    Chiral Catalyst: A chiral catalyst is used to induce asymmetry in the molecule, leading to the formation of the ®-enantiomer.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the pure enantiomer.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 4-chloro-2-fluorobenzaldehyde.

    Reduction: Formation of ®-2-(4-Chloro-2-fluorophenyl)propanol.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

®-2-(4-Chloro-2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Chloro-2-fluorophenyl)propanoic acid: The enantiomer of the compound, with different optical activity and potentially different biological effects.

    2-(4-Chloro-2-fluorophenyl)acetic acid: A structurally similar compound with a different side chain.

    4-Chloro-2-fluorobenzoic acid: A simpler aromatic carboxylic acid with similar substituents on the aromatic ring.

Uniqueness

®-2-(4-Chloro-2-fluorophenyl)propanoic acid is unique due to its chiral center, which imparts specific optical activity and can lead to different interactions with biological targets compared to its achiral or differently substituted counterparts.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

(2R)-2-(4-chloro-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

WKVHDZMINAEEPU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)F)C(=O)O

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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